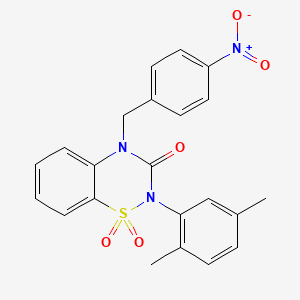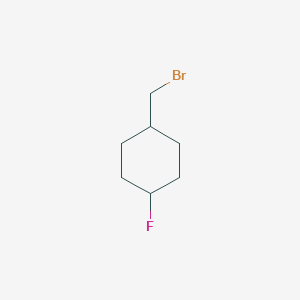
1-(Bromometil)-4-fluorociclohexano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-4-fluorocyclohexane is an organic compound that belongs to the class of halogenated cyclohexanes It is characterized by the presence of a bromomethyl group (-CH2Br) and a fluorine atom attached to a cyclohexane ring
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-4-fluorocyclohexane has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting neurological disorders due to its ability to interact with biological receptors.
Material Science: It is employed in the synthesis of functional materials, such as polymers and liquid crystals, due to its unique structural properties.
Métodos De Preparación
The synthesis of 1-(Bromomethyl)-4-fluorocyclohexane can be achieved through several routes. One common method involves the bromination of 4-fluorocyclohexanemethanol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Another approach involves the direct bromination of 4-fluorocyclohexane using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). This method requires careful control of reaction conditions to avoid over-bromination .
Análisis De Reacciones Químicas
1-(Bromomethyl)-4-fluorocyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution (S_N2): The bromomethyl group is highly reactive towards nucleophiles, making it suitable for S_N2 reactions. Common nucleophiles include hydroxide ions (OH^-), cyanide ions (CN^-), and amines (RNH2).
Elimination (E2): Under strong basic conditions, 1-(Bromomethyl)-4-fluorocyclohexane can undergo elimination reactions to form alkenes.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-4-fluorocyclohexane primarily involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound serves as a building block for more complex molecules .
In biological systems, the compound can interact with enzymes and receptors through its halogen atoms, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the nature of the interacting biomolecules .
Comparación Con Compuestos Similares
1-(Bromomethyl)-4-fluorocyclohexane can be compared with other halogenated cyclohexanes, such as:
1-(Chloromethyl)-4-fluorocyclohexane: Similar in structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-4-chlorocyclohexane:
1-(Bromomethyl)-4-methylcyclohexane: Features a methyl group instead of a fluorine atom, resulting in different chemical and physical properties.
Propiedades
IUPAC Name |
1-(bromomethyl)-4-fluorocyclohexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrF/c8-5-6-1-3-7(9)4-2-6/h6-7H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDCPJATJOCVQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CBr)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1784609-74-0 |
Source


|
| Record name | 1-(bromomethyl)-4-fluorocyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(4-chlorophenyl)-4,6-dioxo-3-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2374361.png)
![N-(3-methoxyphenyl)-2-[[4-(4-methoxyphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2374362.png)
![8-(furan-2-ylmethyl)-3-isopentyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2374363.png)
![N-(2,4-dimethoxyphenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2374367.png)
![2-[(3-fluorobenzyl)sulfanyl]-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2374368.png)
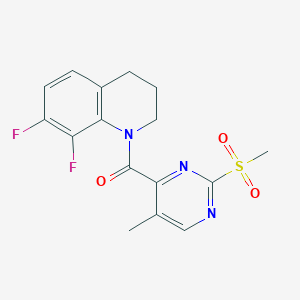
![Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2374370.png)
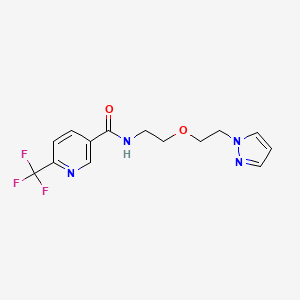
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(5-chlorothiophen-2-yl)acetamide](/img/structure/B2374373.png)
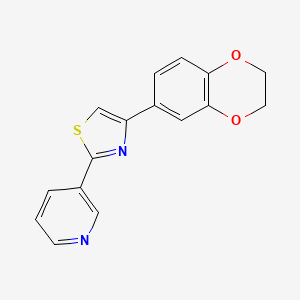
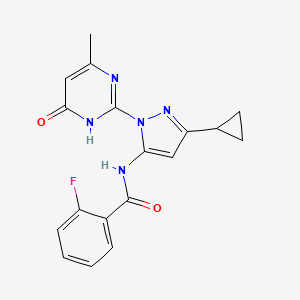
![N-(2,4-difluorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2374377.png)
